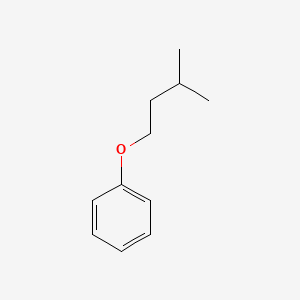

(3-Methylbutoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBTVXBAENDZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-Methylbutoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (3-Methylbutoxy)benzene. The information is presented to support research and development activities, with a focus on clarity, and practical application.

Chemical Identity and Structure

This compound, also known as isoamyl phenyl ether, is an organic compound classified as an aromatic ether. Its structure consists of an isopentoxy group (a five-carbon branched alkyl chain) attached to a benzene (B151609) ring via an ether linkage.

Molecular Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological environments.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₁H₁₆O | - | [1][2] |

| Molecular Weight | 164.25 | g/mol | [1][2] |

| Appearance | Clear, water-white liquid | - | [3] |

| Odor | Floral | - | [3] |

| Boiling Point | 225 | °C | [1] |

| Density | 0.920 | g/mL | [1] |

| Refractive Index | 1.487 | - | [1] |

| Melting Point | Not Applicable (liquid at standard conditions) | - | [3] |

| Solubility | Data not readily available, but expected to be soluble in common organic solvents and poorly soluble in water. | - | |

| Flash Point | 121 | °F (TCC) | [3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

3.1. Synthesis via Williamson Ether Synthesis

The most common method for preparing this compound is the Williamson ether synthesis.[4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium phenoxide is reacted with 1-bromo-3-methylbutane (B150244).

Materials:

-

Sodium hydroxide (B78521) (or sodium metal)

-

1-bromo-3-methylbutane (isoamyl bromide)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Formation of Sodium Phenoxide: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a known molar equivalent of phenol in a minimal amount of a suitable solvent like anhydrous ethanol (B145695) or methanol. Carefully add one molar equivalent of sodium hydroxide pellets or a freshly cut piece of sodium metal. The reaction is exothermic. Stir the mixture until all the sodium has reacted and a clear solution of sodium phenoxide is formed.

-

Nucleophilic Substitution: To the solution of sodium phenoxide, add one molar equivalent of 1-bromo-3-methylbutane dropwise at room temperature with vigorous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding distilled water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with distilled water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

3.2. Determination of Physicochemical Properties

-

Boiling Point: The boiling point can be determined by simple distillation. The temperature at which the liquid boils and the vapor condenses at a constant rate is recorded as the boiling point. For higher accuracy, a micro-boiling point apparatus can be used.

-

Density: The density can be measured using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume (the known volume of the pycnometer).

-

Refractive Index: The refractive index is measured using a refractometer. A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Workflow and Pathway Visualizations

4.1. Synthesis Workflow: Williamson Ether Synthesis

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel. Safety Data Sheets (SDS) for all chemicals should be consulted prior to their use.

References

A Technical Guide to (3-Methylbutoxy)benzene (CAS: 1129-64-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (3-Methylbutoxy)benzene, also known as isopentyl phenyl ether. It covers its chemical properties, established synthetic routes, characteristic reactions, spectroscopic data, and applications, with a focus on providing detailed experimental and analytical information for laboratory use.

Chemical and Physical Properties

This compound is an aromatic ether characterized by a benzene (B151609) ring linked to a 3-methylbutoxy (isoamyloxy) group. This structure imparts distinct properties, making it a valuable intermediate in various fields of chemical synthesis.[1] Its key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 1129-64-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆O | [2][3] |

| Molecular Weight | 164.24 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Isopentyl phenyl ether, (3-methyl-butoxy)-benzene | [3] |

| InChIKey | ZSBTVXBAENDZBH-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)CCOC1=CC=CC=C1 | [3] |

| Appearance | Colorless oil | [5] |

| Purity | Min. 95% (commercially available) | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a primary and efficient method.[1] Alternative methods, such as palladium-catalyzed dehydrogenation, have also been developed.[5][6]

Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide ion with an alkyl halide. Phenol is first deprotonated by a base to form the more nucleophilic phenoxide, which then displaces the halide from 1-bromo-3-methylbutane.[1]

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenol, 1-bromo-3-methylbutane, and a base such as potassium carbonate (K₂CO₃).[1] A polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) is used as the reaction medium.[1]

-

Catalyst Addition (Optional) : To improve reaction efficiency, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be added to the mixture.[1]

-

Reaction : Heat the mixture to a temperature between 80–120°C and maintain reflux with vigorous stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography or distillation to yield pure this compound.[6]

Palladium-Catalyzed Dehydrogenative Alkylation

Aryl ethers can also be synthesized from cyclohexanone (B45756) derivatives and alcohols using a palladium on charcoal (Pd/C) catalyst.[5][6] This method represents a more modern approach to C-O bond formation.

-

Reactant Preparation : In a round-bottom flask equipped with a condenser, add the cyclohexanone derivative to an excess of 3-methyl-1-butanol (which acts as both reagent and solvent).[5]

-

Catalyst Addition : Add 5% Palladium on charcoal (Pd/C) to the mixture under an inert atmosphere (e.g., argon).[5]

-

Reaction : Stir the mixture vigorously at a high temperature (e.g., 130°C) for approximately 24 hours.[5][6]

-

Work-up : After the reaction, dissolve the crude mixture in a solvent like dichloromethane (B109758) (CH₂Cl₂) and filter to remove the Pd/C catalyst.[5][6]

-

Purification : Evaporate the solvent under reduced pressure. Purify the resulting crude product by silica column chromatography (eluent: cyclohexane/ethyl acetate) to obtain the desired aryl ether.[5][6]

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is dominated by the interplay between the aromatic ring and the activating ether group.

Electrophilic Aromatic Substitution (EAS)

The 3-methylbutoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[1] This is due to the electron-donating resonance effect of the oxygen's lone pairs, which increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. Due to the significant steric bulk of the 3-methylbutoxy group, the para-substituted product is strongly favored over the ortho product.[1]

-

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields primarily 1-(3-methylbutoxy)-4-nitrobenzene.[1]

-

Sulfonation : Reaction with fuming sulfuric acid (SO₃ in H₂SO₄) favors the formation of 4-(3-methylbutoxy)benzenesulfonic acid.[1]

Ether Cleavage

While the ether linkage is generally stable, it can be cleaved under harsh, strongly acidic conditions using hydrohalic acids like HBr or HI.[1] The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol), followed by nucleophilic attack of the halide ion on the alkyl carbon.[1]

Spectroscopic and Analytical Data

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for verifying purity and identifying trace impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure. Predicted chemical shifts for ¹H and ¹³C NMR are presented below, along with experimental data where available.

Table 2: ¹H NMR Spectral Data

| Protons | Predicted δ (ppm)[1] | Experimental δ (ppm)[5] | Multiplicity |

| Aromatic (C₆H₅) | 6.8 - 7.3 | 6.88 - 6.93 | Multiplet |

| -O-CH₂- | 3.9 - 4.1 | 3.99 (J = 6.7 Hz) | Triplet |

| -CH₂-CH- | 1.6 - 1.8 | 1.54 - 1.71 | Multiplet |

| -CH(CH₃)₂ | 1.8 - 2.0 | 1.82 - 1.87 | Multiplet |

| -CH(CH₃)₂ | 0.9 - 1.0 | 0.96 (J = 6.6 Hz) | Doublet |

Table 3: Predicted ¹³C NMR Spectral Data[1]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | 158 - 160 |

| Aromatic (CH) | 114 - 130 |

| -O-CH₂- | 67 - 70 |

| -CH₂-CH- | 38 - 40 |

| -CH(CH₃)₂ (methine) | 25 - 27 |

| -CH(CH₃)₂ (methyls) | 22 - 24 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₁₆O), the mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 164.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum of this compound will prominently feature a characteristic C-O ether stretching vibration around 1100 cm⁻¹.[1] An evaluated reference spectrum is available in the NIST Chemistry WebBook.[4]

Applications in Research and Development

This compound is a versatile building block with applications in several areas of chemical research.

-

Intermediate for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, including substituted aromatic derivatives.[1]

-

Materials Science : The 3-methylbutoxy group can be incorporated into larger molecules to influence their physical properties.[1] Derivatives have been used in the development of advanced materials such as liquid crystals and photoswitchable azo compounds.[1]

-

Ligand Synthesis : It has been used in the synthesis of complex ligands for creating coordination polymers and intricate network structures.[1]

-

Polymer Chemistry : It has been described as a cyclic monomer for use in the production of polyester (B1180765) plastics.[2]

-

Biochemical Tools : The compound's fluorescent properties suggest potential for use in the fluorescent labeling of proteins and DNA.[2]

Safety and Handling

This compound should be handled with care in a laboratory setting. While a specific, detailed safety data sheet was not found in the search results, general precautions for aromatic ethers and flammable organic liquids should be followed. The compound is intended for research purposes only.

Table 4: Safety and Handling Precautions

| Aspect | Precaution | Reference |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves and safety glasses. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [7][8] |

| Storage | Store in a tightly closed container in a cool, dry place. Store away from oxidizing agents. | [9] |

| Fire Fighting | Use dry chemical, foam, or carbon dioxide as extinguishing media. Water may be ineffective. | [7][9] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7] |

References

- 1. This compound | 1129-64-2 | Benchchem [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H16O | CID 517982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ether, isopentyl phenyl [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. synerzine.com [synerzine.com]

- 8. htpchem.com [htpchem.com]

- 9. Benzene,[(3-methylbutoxy)methyl]- | CAS#:122-73-6 | Chemsrc [chemsrc.com]

A Technical Guide to the Molecular Structure and Bonding of (3-Methylbutoxy)benzene

Abstract: This document provides a comprehensive technical overview of the molecular structure, bonding, and physicochemical properties of (3-Methylbutoxy)benzene, also known as isoamyl phenyl ether. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science. This guide details the compound's structural features through an analysis of its constituent aromatic and aliphatic moieties, explores its spectroscopic signature, and outlines its chemical reactivity. Key data is presented in tabular format, and detailed protocols for its synthesis and analysis are described. Logical and molecular diagrams are provided to visually articulate complex concepts, including reaction mechanisms and experimental workflows.

Molecular Identity

This compound is an aromatic ether characterized by a benzene (B151609) ring linked to a 3-methylbutoxy group via an ether oxygen. Its chemical identity is established by several key identifiers.

| Identifier | Value | Reference |

| IUPAC Name | 1-(3-Methylbutoxy)benzene | [1] |

| Synonyms | Isoamyl phenyl ether, Isopentyl phenyl ether | [1][2] |

| CAS Number | 1129-64-2 | [3][4][5] |

| Molecular Formula | C₁₁H₁₆O | [1][3][5] |

| Molecular Weight | 164.24 g/mol | [1][3][5] |

| SMILES | CC(C)CCOC1=CC=CC=C1 | [1][5] |

| InChIKey | ZSBTVXBAENDZBH-UHFFFAOYSA-N | [2][4] |

Physicochemical and Computed Properties

The physical and chemical behavior of this compound is dictated by its molecular structure. The following table summarizes key computed properties that influence its intermolecular interactions and conformational flexibility.

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| LogP (Octanol-Water Partition) | 3.25 | [6] |

Molecular Structure and Bonding

The structure of this compound is a composite of an aromatic phenyl group and a branched alkyl (isoamyl) chain, joined by an ether linkage. This combination defines its chemical properties and reactivity.

Caption: 2D molecular structure of this compound.

Benzene Ring Core

The core of the molecule is a benzene ring, a planar hexagon of six sp²-hybridized carbon atoms.[7] Each carbon atom forms sigma (σ) bonds with two adjacent carbons and one hydrogen atom (or the ether oxygen). The remaining p-orbital on each carbon atom is oriented perpendicular to the plane of the ring. These six p-orbitals overlap to form a continuous, delocalized pi (π) system of six electrons above and below the plane of the ring.[7][8] This delocalization is responsible for the characteristic aromatic stability of the benzene moiety.[8]

Ether Linkage and Alkyl Chain

The phenyl group is connected to the 3-methylbutoxy chain via an ether linkage (C-O-C). The oxygen atom is sp³ hybridized, with two lone pairs of electrons. One of these lone pairs can participate in resonance with the aromatic π system, which influences the electron density of the ring. This resonance effect makes the ether group an activating group for electrophilic aromatic substitution. The alkyl chain itself consists of sp³-hybridized carbons, resulting in a flexible chain with tetrahedral geometry at each carbon center.

Spectroscopic Characterization

The precise molecular structure is confirmed using various spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Caption: Workflow for spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Bond Vibration | Group | Reference |

| 3100-3000 | C-H Stretch | Aromatic | |

| 2960-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | [4] |

| 1600-1450 | C=C Stretch | Aromatic Ring | [4] |

| 1260-1200 | C-O Stretch | Aryl-Alkyl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4]

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the 3-methylbutoxy group. The aromatic protons would appear in the downfield region (typically δ 6.8-7.3 ppm), with their splitting patterns indicating the substitution pattern on the ring. The aliphatic protons would appear in the upfield region (δ 0.9-4.0 ppm), with characteristic chemical shifts and multiplicities corresponding to the isoamyl structure.

-

¹³C NMR: The carbon NMR spectrum would show unique signals for each chemically distinct carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, while the sp³-hybridized carbons of the alkyl chain would appear in the more shielded region of the spectrum (δ 10-70 ppm).

Synthesis and Chemical Reactivity

This compound is a valuable intermediate in organic synthesis, largely due to the reactivity of its aromatic ring.[4]

Williamson Ether Synthesis Protocol

This compound is commonly synthesized via the Williamson ether synthesis.[4] This method involves the reaction of a phenoxide ion with an appropriate alkyl halide.

Experimental Protocol:

-

Deprotonation: Sodium phenoxide is first prepared by reacting phenol (B47542) with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Nucleophilic Substitution: 1-Bromo-3-methylbutane (isoamyl bromide) is added to the solution of sodium phenoxide.

-

Reaction: The reaction mixture is heated under reflux for several hours to allow the phenoxide to displace the bromide ion in an Sₙ2 reaction, forming the ether linkage.

-

Work-up: After cooling, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with dilute NaOH solution to remove any unreacted phenol, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.

Caption: General workflow for the Williamson ether synthesis.

Reactivity: Electrophilic Aromatic Substitution

The 3-methylbutoxy group is an electron-donating group due to the resonance contribution of the ether oxygen's lone pairs. This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself. The group is ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage.[4]

Caption: Logical flow of an electrophilic aromatic substitution reaction.

This activating and directing effect makes this compound a versatile precursor for the synthesis of various disubstituted benzene derivatives used in pharmaceuticals, agrochemicals, and materials science.

References

- 1. This compound | C11H16O | CID 517982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-methylbutoxybenzene [stenutz.eu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1129-64-2 | Benchchem [benchchem.com]

- 5. This compound | 1129-64-2 | BAA12964 | Biosynth [biosynth.com]

- 6. Benzene,[(3-methylbutoxy)methyl]- | CAS#:122-73-6 | Chemsrc [chemsrc.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Preliminary Studies on the Synthesis of (3-Methylbutoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of (3-Methylbutoxy)benzene, a key aromatic ether with applications as a versatile intermediate in materials science and chemical research. The core of this guide focuses on the Williamson ether synthesis, a robust and widely applicable method for the preparation of such compounds. This document provides a detailed experimental protocol, summarizes key quantitative data, and includes spectroscopic analysis for the characterization of the final product.

Synthesis Methodology: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[1] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.

The overall reaction can be summarized as follows:

Phenol (B47542) is first deprotonated by a base to form the highly nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide, 1-bromo-3-methylbutane (B150244), displacing the bromide ion to form the desired ether.

Key Reagents and Their Roles:

-

Phenol: The aromatic alcohol precursor.

-

1-Bromo-3-methylbutane (Isoamyl Bromide): The primary alkyl halide that provides the 3-methylbutoxy group. Primary alkyl halides are preferred to minimize competing elimination reactions.

-

Base (e.g., Potassium Carbonate, Sodium Hydroxide): Used to deprotonate phenol and generate the phenoxide nucleophile.

-

Solvent (e.g., Acetone (B3395972), Dimethylformamide - DMF): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB): Can be employed to enhance the reaction rate by facilitating the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present.[1]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

-

Phenol

-

1-Bromo-3-methylbutane

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and 100 mL of anhydrous acetone.

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromo-3-methylbutane (1.2 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain the reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M sodium hydroxide (B78521) solution, 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Phenol | C₆H₆O | 94.11 |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 |

| This compound | C₁₁H₁₆O | 164.24[2] |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Base | Potassium Carbonate |

| Solvent | Acetone |

| Reaction Temperature | Reflux (~56°C) |

| Reaction Time | 24 hours |

| Typical Yield | >85% (with optimization) |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, δ) | ~7.30-7.25 (m, 2H, Ar-H), ~6.95-6.85 (m, 3H, Ar-H), ~3.95 (t, 2H, -OCH₂-), ~1.80 (m, 1H, -CH(CH₃)₂), ~1.65 (q, 2H, -CH₂CH(CH₃)₂), ~0.95 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, δ) | ~159.0 (C-O), ~129.5 (Ar-C), ~120.5 (Ar-C), ~114.5 (Ar-C), ~67.5 (-OCH₂-), ~38.5 (-CH₂CH-), ~25.0 (-CH(CH₃)₂), ~22.5 (-CH(CH₃)₂) |

| FTIR (cm⁻¹) | ~3060-3030 (Ar C-H stretch), ~2960-2870 (Aliphatic C-H stretch), ~1245 (Asymmetric C-O-C stretch), ~1040 (Symmetric C-O-C stretch) |

| Mass Spectrometry (m/z) | 164 (M⁺), 94 ([C₆H₅OH]⁺), 71 ([C₅H₁₁]⁺) |

Visualizations

Reaction Pathway

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for this compound.

Caption: Williamson ether synthesis pathway for this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of (3-Methylbutoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Methylbutoxy)benzene (CAS No: 1129-64-2), a key aromatic ether with applications in organic synthesis and materials science. This document summarizes predicted and characteristic spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a visual representation of its chemical reactivity.

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for this compound, structured for clarity and comparative analysis. While experimental spectra are not publicly available in common databases, the provided data is based on established spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds.[1]

1.1.1 ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the aliphatic protons of the 3-methylbutoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 6.85 | m | 5H | Ar-H |

| 3.95 | t | 2H | -O-CH ₂- |

| 1.80 | m | 1H | -CH(CH₃)₂ |

| 1.65 | q | 2H | -CH₂-CH(CH₃)₂ |

| 0.95 | d | 6H | -CH(CH ₃)₂ |

Note: Predicted data based on empirical calculations and spectral data of analogous compounds. Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

1.1.2 ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Due to the lack of readily available experimental data for this compound, the following table presents expected chemical shift ranges based on data for butoxybenzene (B75284) and general principles of ¹³C NMR spectroscopy.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~159 | C -O (aromatic) |

| ~129 | C -H (aromatic, para) |

| ~121 | C -H (aromatic, ortho) |

| ~114 | C -H (aromatic, meta) |

| ~67 | -O-C H₂- |

| ~38 | -C H₂-CH(CH₃)₂ |

| ~25 | -C H(CH₃)₂ |

| ~22 | -CH(C H₃)₂ |

Note: Expected chemical shifts are estimated based on data for butoxybenzene and other alkoxybenzenes. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3030 | Medium | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H |

| ~1600 & ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1050 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 900 - 675 | Strong | C-H Out-of-plane Bend | Aromatic C-H |

Note: These are characteristic absorption ranges for the functional groups present in this compound.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 164 | [C₁₁H₁₆O]⁺˙ (Molecular Ion) |

| 94 | [C₆H₆O]⁺˙ (Phenol radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 71 | [C₅H₁₁]⁺ (Isopentyl cation) |

Note: This data is based on predicted fragmentation patterns.[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum using a 300 MHz or higher field strength spectrometer.

-

Acquire the ¹³C NMR spectrum using the same instrument, with proton decoupling.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

-

Sample Preparation (Neat Liquid) : Place one or two drops of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : Place the salt plate assembly in the sample holder of an FTIR spectrometer.

-

Background Subtraction : Record a background spectrum of the clean, empty salt plates.

-

Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

-

Ionization : Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

-

Detection : Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Chemical Reactivity and Analysis Workflow

The following diagrams illustrate the chemical behavior of this compound and a typical workflow for its structural elucidation using NMR spectroscopy.

Caption: Electrophilic Aromatic Substitution of this compound.

Caption: Workflow for NMR-based Structure Elucidation.

References

(3-Methylbutoxy)benzene IUPAC name and synonyms

An In-depth Technical Guide to (3-Methylbutoxy)benzene

This technical guide provides a comprehensive overview of this compound, a significant aromatic ether in organic synthesis and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and reactivity.

Nomenclature

-

IUPAC Name: 3-methylbutoxybenzene[1]

-

Synonyms: Isopentyl phenyl ether, this compound, iso-Pentyloxybenzene, (3-methyl-butoxy)-benzene[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its application in experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [1][3] |

| Molecular Weight | 164.24 g/mol | [1] |

| Boiling Point | 89-92 °C at 14 Torr | [4] |

| Appearance | Colorless to yellow liquid | [4] |

| InChI Key | ZSBTVXBAENDZBH-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC(C)CCOC1=CC=CC=C1 | [1] |

Experimental Protocols

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from phenol (B47542) and 1-bromo-3-methylbutane.

Materials:

-

Phenol

-

1-bromo-3-methylbutane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetone

-

Tetrabutylammonium (B224687) bromide (optional, as a phase-transfer catalyst)

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask, dissolve phenol in a suitable polar aprotic solvent such as DMF or acetone. Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and form the more nucleophilic phenoxide ion.[2]

-

Nucleophilic Substitution: To the solution of the phenoxide ion, add 1-bromo-3-methylbutane. The use of a phase-transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate.[2]

-

Reaction Conditions: Heat the reaction mixture, typically between 80-120°C, and monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

The (3-methylbutoxy) group is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[2] This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the benzene (B151609) ring at the ortho and para positions, making it more susceptible to electrophilic attack.

This compound serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in materials science, particularly in the development of liquid crystals and photoswitchable materials.[2]

Visualizations

Williamson Ether Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Caption: Workflow of the Williamson Ether Synthesis.

Electrophilic Aromatic Substitution

This diagram shows the directing effect of the (3-methylbutoxy) group in electrophilic aromatic substitution reactions.

Caption: Ortho, para directing effect in EAS reactions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (3-Methylbutoxy)benzene: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile intermediate in organic synthesis.

Introduction

This compound, also known as isoamyl phenyl ether, is an aromatic ether with the chemical formula C₁₁H₁₆O.[1] It is recognized for its utility as a building block in the synthesis of more complex molecules in materials science and chemical research.[1] The presence of the 3-methylbutoxy group significantly influences the reactivity of the benzene (B151609) ring, making it a valuable intermediate in various organic transformations.[1]

Discovery and Historical Context

While the specific first synthesis of this compound is not definitively documented in readily available historical records, its discovery can be contextualized within the development of ether synthesis in the mid-19th century. The most probable method for its initial preparation is the Williamson ether synthesis , a groundbreaking reaction developed by Alexander Williamson in 1850.[2] This reaction, involving the reaction of an alkoxide with an alkyl halide, provided a versatile and straightforward method for preparing both symmetrical and unsymmetrical ethers, fundamentally advancing the understanding of chemical structures.[2]

The scientific landscape of the mid-19th century was marked by significant progress in organic chemistry, with chemists like Charles Adolphe Wurtz also making pivotal contributions to the synthesis of hydrocarbons and other organic compounds. The development of synthetic methods like the Williamson synthesis enabled the preparation of a vast array of new compounds, including aromatic ethers like this compound, from readily available starting materials such as phenols and alkyl halides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| CAS Number | 1129-64-2 | |

| Synonyms | iso-Pentyloxybenzene, Isopentyl phenyl ether | [3] |

| Boiling Point | 225 °C | [4] |

| Density | 0.920 g/mL | [4] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Interpretation | Reference(s) |

| ¹H NMR | Provides information on the proton environments and confirms the positions of the substituents on the benzene ring and the alkyl chain. | [1] |

| ¹³C NMR | Each unique carbon atom gives a single peak, allowing for the verification of the total number of carbon atoms. The carbon atom of the benzene ring attached to the ether oxygen appears significantly downfield. | [1] |

| Infrared (IR) Spectroscopy | Shows a characteristic strong C-O stretching vibration for the ether linkage around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H stretching is observed above 3000 cm⁻¹, and aliphatic C-H stretching is seen below 3000 cm⁻¹. | [1] |

| Mass Spectrometry | The molecular ion peak is observed at m/z 164. Characteristic fragment ions include those for the phenol (B47542) radical cation (m/z 94), the phenyl cation (m/z 77), and the isopentyl cation (m/z 71). | [1] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Williamson ether synthesis.

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Phenol

-

Sodium hydroxide (B78521) or Potassium hydroxide

-

3-Methyl-1-bromobutane (Isoamyl bromide)

-

Solvent (e.g., ethanol, acetone)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve phenol in a suitable solvent such as ethanol.

-

Slowly add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the sodium or potassium phenoxide salt.

-

To the resulting phenoxide solution, add a stoichiometric equivalent of 3-methyl-1-bromobutane.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether) for extraction.

-

Separate the organic layer, wash it with a dilute aqueous base solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Signaling Pathways

This compound is not typically involved in biological signaling pathways; its primary relevance is in its chemical reactivity, which makes it a useful synthetic intermediate.

The 3-methylbutoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1] The oxygen atom's lone pairs of electrons donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more susceptible to attack by electrophiles.[1]

Caption: General workflow of electrophilic aromatic substitution on this compound.

Visualization of Synthetic Pathway

The Williamson ether synthesis provides a clear and logical workflow for the preparation of this compound.

Caption: Williamson ether synthesis of this compound.

Conclusion

This compound is a significant aromatic ether with a history rooted in the foundational discoveries of organic synthesis. Its preparation via the Williamson ether synthesis is a classic example of nucleophilic substitution, and its chemical reactivity makes it a valuable tool for chemists in various fields. This guide provides a foundational understanding of its properties, synthesis, and reactivity for professionals engaged in chemical research and development.

References

Theoretical Insights into (3-Methylbutoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylbutoxy)benzene, an aromatic ether, holds significance as a versatile intermediate in organic synthesis and materials science.[1] This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, electronic properties, and reactivity. Detailed computational methodologies and representative experimental protocols for its synthesis and functionalization are presented to facilitate further research and application in drug development and materials science.

Introduction

Aromatic ethers are a class of organic compounds characterized by an ether linkage directly attached to an aromatic ring. This compound, with its distinct alkyl chain, presents interesting electronic and steric properties that influence its reactivity and potential applications. Understanding its molecular geometry, electronic structure, and reactivity patterns through theoretical calculations is crucial for designing novel synthetic routes and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these intrinsic properties.[1]

Theoretical Studies: Molecular Structure and Electronic Properties

The geometric and electronic properties of this compound have been investigated using computational quantum chemistry. Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set is a commonly employed method for optimizing the geometry and calculating the electronic structure of such molecules.

Optimized Molecular Geometry

The optimized geometry of this compound reveals key structural parameters. The bond lengths and angles are crucial for understanding the molecule's conformation and steric hindrance.

Table 1: Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C (aromatic) | ~1.39 Å |

| C-O (aromatic) | ~1.37 Å | |

| O-C (alkyl) | ~1.43 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (alkyl) | ~1.10 Å | |

| Bond Angles | C-O-C | ~118° |

| C-C-C (aromatic) | ~120° | |

| H-C-H (alkyl) | ~109.5° |

Note: These are representative values based on typical DFT calculations for similar aromatic ethers. Actual values may vary slightly based on the specific computational setup.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Calculated Electronic Properties for this compound (DFT/B3LYP/6-31G(d))

| Property | Calculated Value (eV) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.2 eV |

| HOMO-LUMO Gap | 6.0 eV |

Note: These are estimated values based on calculations for analogous molecules.

The HOMO is typically localized on the electron-rich benzene (B151609) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring.

Vibrational Frequencies

Theoretical vibrational analysis provides insights into the molecule's infrared (IR) spectrum. The calculated frequencies correspond to specific vibrational modes of the molecule.

Table 3: Selected Calculated Vibrational Frequencies for this compound (DFT/B3LYP/6-31G(d))

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~3000-2850 | C-H stretching (alkyl) |

| ~1600, ~1500 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (asymmetric) |

| ~1050 | C-O stretching (symmetric) |

| ~750, ~700 | C-H out-of-plane bending (aromatic) |

Note: These frequencies are typically scaled to better match experimental data.

Chemical Reactivity

The 3-methylbutoxy group is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1] This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the benzene ring at the ortho and para positions.[1]

Figure 1: Generalized workflow for electrophilic aromatic substitution of this compound.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and efficient method for preparing ethers.[1] This protocol outlines the synthesis of this compound from phenol (B47542) and 1-bromo-3-methylbutane (B150244).

Materials:

-

Phenol

-

1-Bromo-3-methylbutane

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise with stirring. Allow the mixture to stir at room temperature for 30 minutes.

-

Slowly add 1-bromo-3-methylbutane to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Figure 2: Experimental workflow for the Williamson ether synthesis of this compound.

Electrophilic Nitration of this compound

This protocol describes a representative electrophilic aromatic substitution reaction.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated H₂SO₄ to concentrated HNO₃ in a flask cooled in an ice-salt bath, keeping the temperature below 10 °C.

-

Dissolve this compound in dichloromethane in a separate flask and cool it in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of this compound with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

The resulting mixture of ortho and para isomers can be separated by column chromatography.

Conclusion

Theoretical studies, particularly DFT calculations, provide valuable insights into the molecular structure, electronic properties, and reactivity of this compound. This information, coupled with detailed experimental protocols, serves as a foundational guide for researchers in the fields of organic synthesis, materials science, and drug development. The predictive power of computational chemistry can significantly aid in the design of novel molecules with desired properties, while established synthetic procedures offer practical pathways for their realization. Further experimental and theoretical investigations are encouraged to fully explore the potential of this compound and its derivatives.

References

Quantum Chemical Insights into (3-Methylbutoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of (3-Methylbutoxy)benzene, also known as isoamyl phenyl ether. By employing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, and electronic characteristics of the molecule. The methodologies presented herein serve as a robust framework for the computational analysis of similar aromatic ethers, offering valuable insights for applications in materials science and drug development.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations.

Following geometry optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, as evidenced by the absence of imaginary frequencies. These calculations also provided predictions of the vibrational spectra (IR and Raman). Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and Mulliken atomic charges, were also derived from the optimized structure.

Computational Workflow

The logical flow of the computational process, from initial structure definition to the analysis of calculated properties, is illustrated in the diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the DFT calculations on this compound.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-O (ether) | 1.365 |

| O-C (alkyl) | 1.432 | |

| C-C (benzene ring avg.) | 1.395 | |

| Bond Angles (°) | C-O-C | 118.5 |

| O-C-C (alkyl chain) | 109.8 | |

| Dihedral Angles (°) | C-C-O-C | 178.2 |

Table 2: Calculated Vibrational Frequencies (Selected Prominent Modes)

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3065 | 15.2 | Aromatic C-H stretch |

| 2960 | 85.7 | Aliphatic C-H stretch (asymmetric) |

| 2875 | 55.3 | Aliphatic C-H stretch (symmetric) |

| 1598 | 35.1 | Aromatic C=C stretch |

| 1245 | 110.4 | Asymmetric C-O-C stretch |

| 1030 | 45.8 | Symmetric C-O-C stretch |

Table 3: Key Electronic and Thermochemical Properties

| Property | Calculated Value |

| Electronic Properties | |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.15 eV |

| HOMO-LUMO Energy Gap | 6.10 eV |

| Dipole Moment | 1.35 Debye |

| Thermochemical Properties | |

| Zero-point vibrational energy | 155.7 kcal/mol |

| Enthalpy | 165.2 kcal/mol |

| Gibbs Free Energy | 120.8 kcal/mol |

Analysis and Interpretation

The calculated geometric parameters are in good agreement with expected values for aromatic ethers. The C-O-C bond angle of 118.5° is indicative of the sp² hybridization of the oxygen atom. The dihedral angle between the benzene (B151609) ring and the ether linkage suggests a nearly planar arrangement, allowing for effective delocalization of the oxygen lone pair electrons into the aromatic system.[1]

The vibrational analysis reveals characteristic peaks for aromatic and aliphatic C-H stretching, as well as strong absorptions corresponding to the C-O-C stretching modes, which are useful for spectroscopic identification of the compound.

The electronic properties provide insight into the reactivity of this compound. The HOMO is primarily localized on the benzene ring and the ether oxygen, indicating that these are the most probable sites for electrophilic attack.[1] The relatively large HOMO-LUMO gap of 6.10 eV suggests high kinetic stability. The calculated dipole moment of 1.35 Debye indicates that the molecule is moderately polar.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a powerful tool for understanding the fundamental molecular properties of this compound.[1] The data presented in this guide on the optimized geometry, vibrational frequencies, and electronic structure can be invaluable for predicting the compound's reactivity, spectroscopic behavior, and potential interactions in various chemical and biological systems. This computational approach offers a cost-effective and efficient means to screen and characterize molecules for applications in drug design and materials science.

References

Reactivity of (3-Methylbutoxy)benzene with Electrophiles: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylbutoxy)benzene, also known as isoamyl phenyl ether, is an aromatic ether that participates in a variety of electrophilic aromatic substitution (EAS) reactions. The (3-methylbutoxy) substituent is a powerful activating group, donating electron density to the benzene (B151609) ring through resonance, thereby rendering it more nucleophilic than benzene. This substituent directs incoming electrophiles to the ortho and para positions. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, including detailed experimental protocols, a summary of expected quantitative outcomes, and mechanistic diagrams to illustrate the reaction pathways. The information presented herein is crucial for researchers in organic synthesis and drug development who may utilize this compound as a versatile intermediate.

Introduction: Electronic and Steric Effects

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the electronic and steric nature of the alkoxy substituent.

-

Electronic Effects : The oxygen atom of the (3-methylbutoxy) group possesses lone pairs of electrons that are delocalized into the π-system of the benzene ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it significantly more reactive towards electrophiles than unsubstituted benzene.[1][2] This electron-donating resonance effect outweighs the electron-withdrawing inductive effect of the electronegative oxygen atom.

-

Steric Effects : The (3-methylbutoxy) group is sterically bulky. This steric hindrance can impede the approach of an electrophile to the ortho positions, often leading to a higher proportion of the para substituted product.[3][4] The ratio of para to ortho isomers is influenced by the size of the electrophile and the reaction conditions.

Quantitative Data Summary

While specific experimental data for the electrophilic substitution of this compound is not extensively reported in the literature, the following table summarizes the expected quantitative outcomes based on known trends for other alkoxybenzenes, such as anisole (B1667542) and phenetole.[5][6] The yields and isomer distributions are estimations and may vary depending on the precise reaction conditions.

| Reaction Type | Electrophile | Catalyst | Expected Major Products | Estimated Yield (%) | Estimated Isomer Ratio (ortho:para) |

| Nitration | NO₂⁺ | H₂SO₄ | 2-Nitro-(3-methylbutoxy)benzene & 4-Nitro-(3-methylbutoxy)benzene | 85-95 | 30:70 |

| Bromination | Br⁺ | FeBr₃ | 2-Bromo-(3-methylbutoxy)benzene & 4-Bromo-(3-methylbutoxy)benzene | 80-90 | 10:90 |

| Friedel-Crafts Acylation | CH₃CO⁺ | AlCl₃ | 2-Acetyl-(3-methylbutoxy)benzene & 4-Acetyl-(3-methylbutoxy)benzene | 75-85 | 5:95 |

| Sulfonation (Kinetic Control) | SO₃ | H₂SO₄ (low temp.) | 2-(3-Methylbutoxy)benzenesulfonic acid | >90 | kinetically favored ortho |

| Sulfonation (Thermodynamic Control) | SO₃ | H₂SO₄ (high temp.) | 4-(3-Methylbutoxy)benzenesulfonic acid | >90 | thermodynamically favored para |

Experimental Protocols

The following are detailed methodologies for key electrophilic substitution reactions of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Nitration of this compound

This protocol aims for the mononitration of this compound.

Reagents:

-

This compound

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 5.0 g (0.030 mol) of this compound to the cooled sulfuric acid with continuous stirring.

-

Prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring at 0-10°C for an additional 2 hours.

-

Pour the reaction mixture slowly onto 50 g of crushed ice with stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to separate the ortho and para isomers.

Bromination of this compound

This protocol describes the monobromination of this compound using bromine and a Lewis acid catalyst.

Reagents:

-

This compound

-

Bromine

-

Anhydrous Iron(III) Bromide (FeBr₃)

-

Carbon Tetrachloride (or Dichloromethane)

-

10% Sodium Thiosulfate (B1220275) solution

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a three-necked flask fitted with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, dissolve 5.0 g (0.030 mol) of this compound in 30 mL of carbon tetrachloride.

-

Add 0.2 g of anhydrous iron(III) bromide to the solution.

-

From the dropping funnel, add a solution of 4.8 g (0.030 mol) of bromine in 10 mL of carbon tetrachloride dropwise over 30 minutes at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.

-

After the addition is complete, stir the mixture at room temperature for 1 hour, or until the bromine color has faded.

-

Quench the reaction by slowly adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The product can be purified by vacuum distillation or column chromatography to separate the isomers.

Friedel-Crafts Acylation of this compound

This protocol details the acetylation of this compound.

Reagents:

-

This compound

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

To a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, add 4.4 g (0.033 mol) of anhydrous aluminum chloride and 30 mL of anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 2.4 g (0.030 mol) of acetyl chloride to the suspension with vigorous stirring.

-

To this mixture, add a solution of 5.0 g (0.030 mol) of this compound in 10 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto a mixture of 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting ketone can be purified by vacuum distillation or recrystallization.

Mechanistic Pathways and Visualizations

The electrophilic aromatic substitution of this compound proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general mechanism for the reaction of this compound with an electrophile (E⁺).

Caption: General mechanism of electrophilic aromatic substitution.

Resonance Stabilization of the Sigma Complex

The ortho, para-directing effect of the (3-methylbutoxy) group is due to the superior resonance stabilization of the sigma complex when the electrophile attacks at these positions. An additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom.

Caption: Resonance stabilization in EAS of this compound.

Experimental Workflow for Friedel-Crafts Acylation

The following diagram outlines the key steps in a typical Friedel-Crafts acylation experiment.

Caption: Experimental workflow for Friedel-Crafts acylation.

Conclusion

This compound is a highly reactive aromatic compound that readily undergoes electrophilic aromatic substitution. The (3-methylbutoxy) group acts as a strong activating and ortho, para-directing substituent. While the para isomer is generally favored due to steric hindrance, the precise isomer ratio can be influenced by the specific electrophile and reaction conditions. The provided experimental protocols serve as a robust starting point for the synthesis of various substituted derivatives of this compound, which are valuable intermediates in the fields of medicinal chemistry and materials science. Further optimization of these procedures may be necessary to achieve desired yields and regioselectivity for specific applications.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Electron-donating effects of the 3-methylbutoxy group

An In-depth Technical Guide to the Electron-Donating Effects of the 3-Methylbutoxy Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron-donating properties of the 3-methylbutoxy group, also known as the isopentoxy group. Understanding the electronic influence of this substituent is crucial for designing and synthesizing novel molecules in various fields, including medicinal chemistry and materials science. This document details the theoretical underpinnings of its electron-donating nature, presents quantitative data to characterize these effects, provides detailed experimental protocols for its synthesis and analysis, and illustrates key workflows through diagrams.

The 3-methylbutoxy group (–OCH₂CH₂CH(CH₃)₂) is an alkoxy substituent that influences the electronic properties of a molecule through a combination of inductive and resonance effects.

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the attached alkyl chain and any aromatic ring through the sigma (σ) bond framework. This is a through-bond effect that weakens with distance.

-

Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system, such as a benzene (B151609) ring. This delocalization increases the electron density at the ortho and para positions of the ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. This resonance effect is a powerful electron-donating force.[1]

For alkoxy groups, the resonance effect generally outweighs the inductive effect, resulting in an overall electron-donating character, particularly in aromatic systems. The 3-methylbutoxy group is considered a powerful activating group in electrophilic aromatic substitution reactions and acts as an ortho, para-director.[1]

Quantitative Characterization of Electronic Effects

Estimated Hammett and Taft Constants

The following table presents estimated Hammett and Taft constants for the 3-methylbutoxy group. These values are derived from computational models and comparisons with similar alkoxy groups.

| Parameter | Value (Estimated) | Description |

| Hammett Constant (σp) | -0.25 to -0.35 | Quantifies the electronic effect at the para position of a benzene ring, reflecting both inductive and resonance effects. A negative value indicates a net electron-donating effect. |

| Hammett Constant (σm) | +0.10 to +0.15 | Quantifies the electronic effect at the meta position, which is primarily influenced by the inductive effect. A positive value indicates an electron-withdrawing effect at this position. |

| Taft Steric Parameter (Es) | -0.90 to -1.10 | Measures the steric bulk of the substituent. The branched nature of the 3-methylbutoxy group results in significant steric hindrance. |

Predicted NMR Chemical Shifts for (3-Methylbutoxy)benzene

The ¹H and ¹³C NMR chemical shifts of this compound provide direct evidence of the substituent's effect on the electronic environment of the aromatic ring. The table below shows predicted chemical shifts.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

| ¹H | Ortho-H | 6.85 - 6.95 |

| Meta-H | 7.20 - 7.30 | |

| Para-H | 6.85 - 6.95 | |

| O-CH₂ | 3.90 - 4.00 | |

| OCH₂-CH₂ | 1.75 - 1.85 | |

| CH (CH₃)₂ | 1.90 - 2.00 | |

| CH(CH₃ )₂ | 0.90 - 1.00 | |

| ¹³C | Ipso-C | 158.0 - 160.0 |

| Ortho-C | 114.0 - 116.0 | |

| Meta-C | 129.0 - 131.0 | |

| Para-C | 120.0 - 122.0 | |

| O-C H₂ | 67.0 - 69.0 | |

| OCH₂-C H₂ | 38.0 - 40.0 | |

| C H(CH₃)₂ | 25.0 - 27.0 | |

| CH(C H₃)₂ | 22.0 - 24.0 |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from phenol (B47542) and 1-bromo-3-methylbutane (B150244).

Materials:

-

Phenol

-

Sodium hydroxide (B78521) (NaOH)

-

1-bromo-3-methylbutane (isopentyl bromide)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.0 g of phenol in 25 mL of ethanol.

-

Carefully add 2.1 g of sodium hydroxide pellets to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 15 minutes to ensure the formation of the sodium phenoxide salt.

-